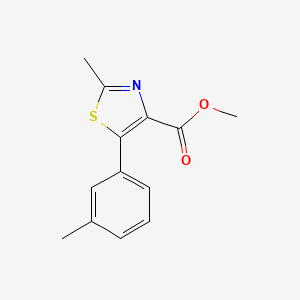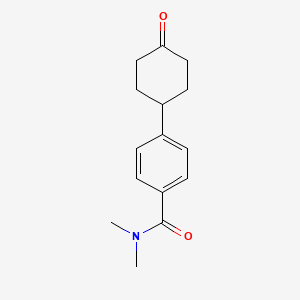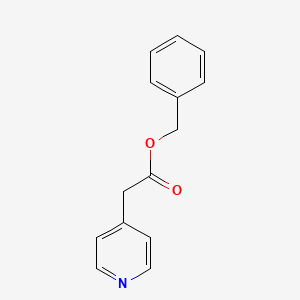![molecular formula C9H10ClN3O2S B8748224 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-14-4](/img/structure/B8748224.png)
6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide is a benzimidazole derivative known for its diverse applications in medicinal chemistry and industrial processes. Benzimidazole compounds are recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-chloro-2-ethylbenzimidazole with sulfonamide derivatives under acidic conditions . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid to afford the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of prolyl oligopeptidase, an enzyme involved in the degradation of proline-containing peptides. This inhibition can lead to the accumulation of bioactive peptides, which may have therapeutic effects in neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-Methylbenzimidazole
- 5-Chloro-2-Propylbenzimidazole
- 6-Sulfamyl-2-Ethylbenzimidazole
Uniqueness
6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs .
Propiedades
Número CAS |
89725-14-4 |
|---|---|
Fórmula molecular |
C9H10ClN3O2S |
Peso molecular |
259.71 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C9H10ClN3O2S/c1-2-9-12-6-3-5(10)8(16(11,14)15)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
UHWRGDYCHVYONW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8748160.png)
![2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8748164.png)











